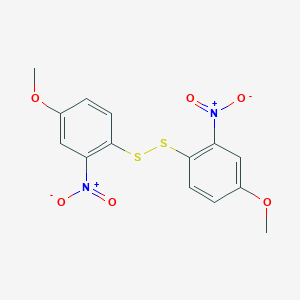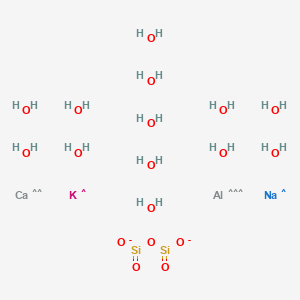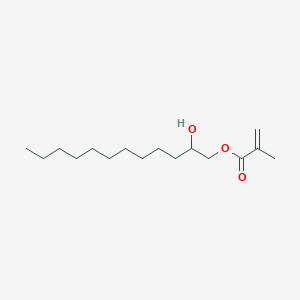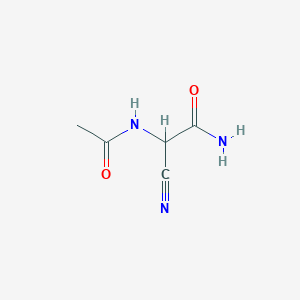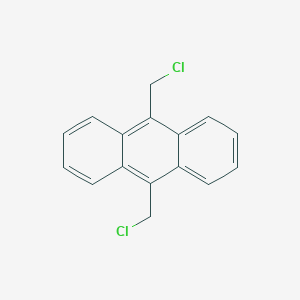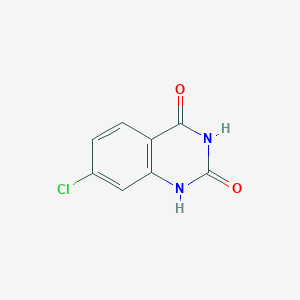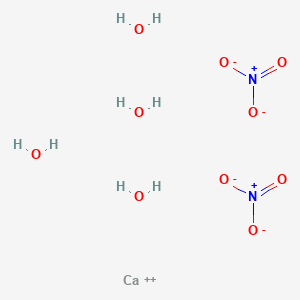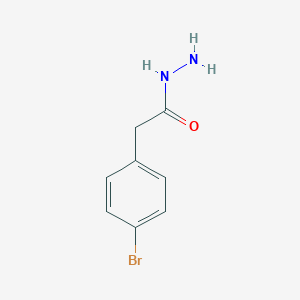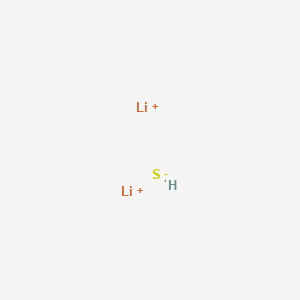
Dilithium;sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dilithium sulfanide” is a compound consisting of lithium and sulfur. It’s more commonly referred to as “Lithium sulfide” with the formula Li2S . It forms a solid yellow-white deliquescent powder .
Synthesis Analysis
Lithium sulfide is prepared by treating lithium with sulfur . This reaction is conveniently conducted in anhydrous ammonia . The THF-soluble triethylborane adduct of lithium sulfide can be generated using superhydride .Molecular Structure Analysis
Lithium sulfide crystallizes in the antifluorite motif, described as the salt (Li+)2S2− . It has been found in cubic, orthorhombic, and hexagonal crystal structures .Chemical Reactions Analysis
In air, lithium sulfide easily hydrolyses to release hydrogen sulfide . It has been considered for use in lithium–sulfur batteries .Physical And Chemical Properties Analysis
Lithium sulfide is a white solid with a molar mass of 45.95 g/mol . It has a melting point of 938 °C and a boiling point of 1,372 °C . It is very soluble in water and ethanol .Scientific Research Applications
Synthesis of Sulfide Solid-State Electrolytes
Lithium sulfide (Li2S) is a critical raw material used for the synthesis of sulfide solid-state electrolytes . However, its high cost and pollution restrict the commercialization of sulfide solid-state electrolytes and sulfide-based all-solid-state batteries . Dilithium sulfanide could potentially be used as an alternative to Li2S in these applications.
Green and Cost-Effective Method for Synthesis
A new green and cost-effective method for the synthesis of high-quality Li2S has been designed and proposed . This method of reducing Li2SO4 with H2 circumvents the disadvantages of many side reactions, complicated purification processes, impure products, and emission of greenhouse gases (CO and CO2) associated with traditional carbothermal reduction methods . Dilithium sulfanide could potentially be synthesized using this method.
High-Purity Solid Electrolyte Synthesis
High-purity Li5.6PS4.6Cl1.4 solid electrolyte was synthesized and compared with the C-Li5.6PS4.6Cl1.4 electrolyte synthesized from commercial Li2S . The ionic conductivity and chemical/electrochemical stability as cathode/anode material were better than those of C-Li5.6PS4.6Cl1.4 . Dilithium sulfanide could potentially be used to synthesize high-purity solid electrolytes.
All-Solid-State Lithium Battery
The rate performance and long cycling stability of an all-solid-state lithium battery NCM//Li5.6PS4.6Cl1.4//Li–In assembled with H-Li5.6PS4.6Cl1.4 are better than those of batteries assembled with C-Li5.6PS4.6Cl1.4 . It can maintain a discharge capacity of 133.23 mA h g −1 after 300 cycles at 1C (95% of the initial discharge capacity), and has a high discharge capacity of 127.9 mA h g −1 at 3C . Dilithium sulfanide could potentially be used in the assembly of all-solid-state lithium batteries.
Lithium-Sulfur Batteries
Lithium-sulfur (Li–S) batteries have been paid more attention due to its high theoretical specific capacity (1675 mAh g −1), but they still face many challenges in the commercialization process, especially the shuttle effect . Dilithium sulfanide could potentially be used in the development of high-performance Li–S batteries.
Bismuth-Based Compounds as Sulfur Hosts
The research proposed in a study provides a new clue for bismuth-based compounds as sulfur hosts to improve the cycle life of cathodes, and furnish a promising design strategy for the high-performance Li–S batteries . Dilithium sulfanide could potentially be used in this context.
Future Directions
Mechanism of Action
Target of Action
Lithium: primarily targets enzymes such as glycogen synthase kinase 3 and inositol phosphatases , and it also modulates glutamate receptors .
Sulfanides: , on the other hand, are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Lithium: is thought to inhibit its target enzymes, thereby affecting various cellular processes . For instance, the inhibition of glycogen synthase kinase 3 could affect the cell’s energy metabolism.
Sulfanides: act as competitive inhibitors of dihydropteroate synthetase . By blocking this enzyme, sulfanides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by dilithium sulfanide would likely be a combination of those affected by lithium and sulfanides.
Lithium: affects several biochemical pathways, including those involving inositol phosphates and glycogen synthase kinase 3 . These pathways are involved in various cellular processes, including energy metabolism and signal transduction .
Sulfanides: affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The result of dilithium sulfanide’s action would likely be a combination of the effects of lithium and sulfanides.
Lithium: has a number of effects, including mood stabilization in bipolar disorder .
Sulfanides: have antibacterial effects due to their inhibition of folic acid synthesis .
properties
IUPAC Name |
dilithium;sulfanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXUVDYRCDCF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium;sulfanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
